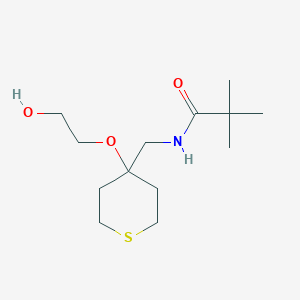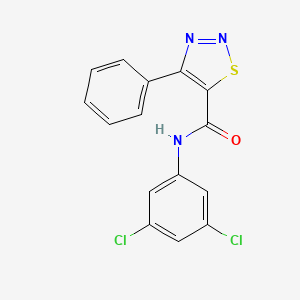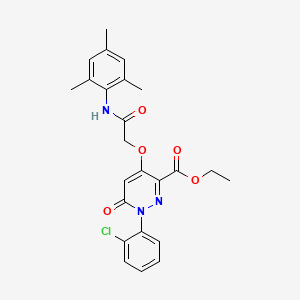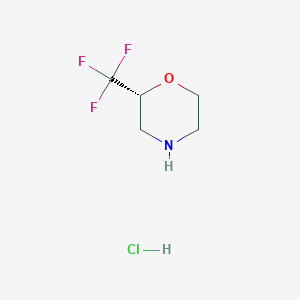
(2R)-2-(trifluoromethyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used in the synthesis of carbon-centered radical intermediates .
Synthesis Analysis
The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The structure determination of fluorinated compounds can be achieved using 19 F NMR analysis. This method utilizes the substantial resolution and sensitivity of 19 F to obtain a large number of NMR parameters .Chemical Reactions Analysis
Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .Physical And Chemical Properties Analysis
The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, due to their three equivalent C–F bonds, are potential starting materials for the synthesis of diverse fluorinated compounds .Aplicaciones Científicas De Investigación
Gene Function Inhibition
Morpholino oligos, related to (2R)-2-(trifluoromethyl)morpholine hydrochloride, have been extensively tested in model organisms for their ability to inhibit gene function. These studies reveal that with precise controls, morpholinos offer a simple and rapid method to study gene function, highlighting their potential in developmental biology research (Heasman, 2002).
Interaction with Organophosphorus Compounds
The review on serine hydrolase targets by organophosphorus toxicants discusses the toxicology of OPs, predominantly based on acetylcholinesterase inhibition. This research indicates the need for a comprehensive understanding of the toxicological relevance of secondary OP targets, suggesting the importance of (2R)-2-(trifluoromethyl)morpholine hydrochloride in toxicological studies (Casida & Quistad, 2005).
Antioxidant Activity
Antioxidant capacity assays, including the review on the chemistry behind these assays, underline the significance of understanding the chemical principles of antioxidant activities. This knowledge is crucial for evaluating the antioxidant potential of compounds like (2R)-2-(trifluoromethyl)morpholine hydrochloride in biological systems (Huang, Ou, & Prior, 2005).
Pharmaceutical and Biomedical Applications
A review on chemical and pharmacological interest discusses the broad spectrum of pharmacological profiles of morpholine derivatives, including (2R)-2-(trifluoromethyl)morpholine hydrochloride. These compounds, due to their versatile pharmacological activities, hold significant promise in the design and synthesis of novel therapeutic agents (Asif & Imran, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIKTCFEWCCJMM-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(trifluoromethyl)morpholine hydrochloride | |
CAS RN |
1394909-70-6 |
Source


|
| Record name | (2R)-2-(trifluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

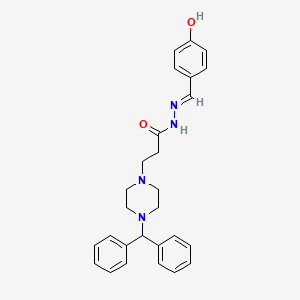
![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)
![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)
![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)
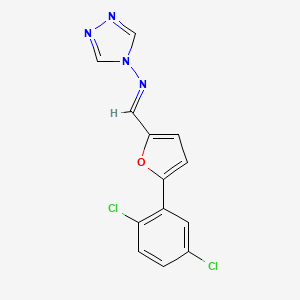
![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)
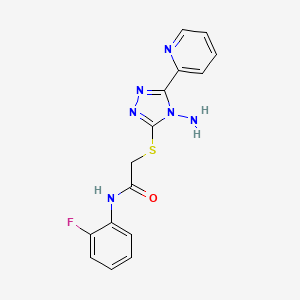
![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)
![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)
